FSL-1

Overview

Description

FSL-1 (trifluoroacetate salt) is a synthetic lipopeptide that acts as an agonist for toll-like receptor 2 and toll-like receptor 6 heterodimers. It is known for its ability to stimulate the immune response by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inducing the production of various cytokines .

Mechanism of Action

Target of Action

FSL-1, a synthetic lipoprotein, primarily targets the Toll-Like Receptor 2/6 (TLR2/TLR6) heterodimer . TLR2/TLR6 plays a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, fungi, and parasites . It recognizes cell-wall components including lipoproteins and peptidoglycan from bacteria, lipoteichoic acid from Gram-positive bacteria, lipoarabinomannan from mycobacteria, and zymosan from fungi .

Mode of Action

At the cell surface, TLR2 forms a heterodimer with co-receptors TLR1 or TLR6, depending upon either tri- or diacylation of the ligand . Once a ligand binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response . Recognition of this compound, a diacylated lipoprotein, is mediated by TLR2 which cooperates with TLR6 through their cytoplasmic domain to induce a signaling cascade leading to AP-1 and NF-κB activation and cytokine production .

Biochemical Pathways

The interaction of this compound with TLR2/TLR6 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and AP-1 . This activation results in the production of cytokines, which are key players in the innate immune response .

Pharmacokinetics

It is known that this compound is soluble in water , which may influence its distribution and elimination in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The activation of TLR2/TLR6 by this compound leads to the production of cytokines, which play a crucial role in the innate immune response . This response can help the body fight off infections. For example, this compound has been shown to enhance resistance to HSV-2 infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound was found to be significant when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation . .

Biochemical Analysis

Biochemical Properties

FSL-1 Lipoprotein, Synthetic interacts with several biomolecules, primarily the TLR2/6 heterodimer . The interaction between this compound Lipoprotein, Synthetic and TLR2/6 is crucial for the initial recognition of microbial lipoproteins by the host innate immune system .

Cellular Effects

This compound Lipoprotein, Synthetic has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound Lipoprotein, Synthetic induces a MyD88-dependent signaling cascade leading to AP-1 and NF-κB activation and the subsequent cytokine production .

Molecular Mechanism

The mechanism of action of this compound Lipoprotein, Synthetic involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon recognition, TLR2 forms a heterodimer with TLR6, leading to a signaling cascade that results in AP-1 and NF-κB activation and cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound Lipoprotein, Synthetic change over time. The resuspended product is stable for 6 months at 4°C . Freezing the resuspended product may result in reduced TLR2/TLR6 activity .

Dosage Effects in Animal Models

The effects of this compound Lipoprotein, Synthetic vary with different dosages in animal models . A single dose of this compound Lipoprotein, Synthetic administered subcutaneously in mice resulted in significantly increased survival when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation .

Metabolic Pathways

This compound Lipoprotein, Synthetic is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound Lipoprotein, Synthetic is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound Lipoprotein, Synthetic and its effects on activity or function are crucial aspects of its biochemical analysis . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

FSL-1 (trifluoroacetate salt) is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinylglycyl-L-α-aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phenylalanine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

FSL-1 (trifluoroacetate salt) primarily undergoes peptide coupling reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Solvents: Dimethylformamide (DMF), methanol

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments

Major Products

The major products formed from the reactions involving this compound (trifluoroacetate salt) include the desired lipopeptide and its hydrolyzed fragments .

Scientific Research Applications

FSL-1 (trifluoroacetate salt) has a wide range of applications in scientific research:

Immunology: Used to study the activation of toll-like receptor 2 and toll-like receptor 6 pathways and the subsequent immune response

Cancer Research: Investigated for its potential to induce cytokine production and enhance anti-tumor immunity

Infectious Diseases: Explored for its ability to enhance resistance to infections by stimulating the innate immune response

Drug Development: Utilized as a tool compound to screen for inhibitors or modulators of toll-like receptor 2 and toll-like receptor 6 signaling

Comparison with Similar Compounds

FSL-1 (trifluoroacetate salt) is similar to other synthetic lipopeptides that act as toll-like receptor agonists. Some of these compounds include:

Pam2CSK4: Another synthetic lipopeptide that activates toll-like receptor 2 and toll-like receptor 6 but has a different peptide sequence

Pam3CSK4: A synthetic lipopeptide that activates toll-like receptor 2 and toll-like receptor 1 heterodimers

Uniqueness

This compound (trifluoroacetate salt) is unique due to its specific peptide sequence and its ability to selectively activate toll-like receptor 2 and toll-like receptor 6 heterodimers. This specificity makes it a valuable tool for studying the distinct signaling pathways and immune responses mediated by these receptors .

Properties

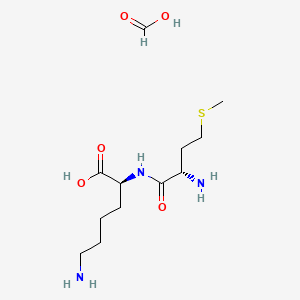

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLLNHELGKSNA-YWKNMTRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H140N14O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322455-70-9 | |

| Record name | FSL-1 lipoprotein, synthetic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fibroblast-stimulating lipopeptide-1 (FSL-1) primarily interacts with the heterodimer Toll-like receptors (TLRs) TLR2 and TLR6. [, , , , , , ] This interaction initiates downstream signaling cascades involving MyD88, leading to the activation of MAP kinases (p38, JNK, ERK1/2), NF-κB, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [, , , , , , , , ]

A: this compound is a synthetic lipopeptide representing the N-terminal sequence of a lipoprotein from Mycoplasma salivarium. [, ] Its structure consists of a diacylglyceryl moiety linked to a cysteine residue, followed by a peptide sequence: S-(2,3-bispalmitoyloxypropyl)-Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-Thr-Gly-Trp-Val-Ala. [] Both the diacylglyceryl and the peptide portions are essential for TLR2/6 recognition and macrophage activation. [, , ]

A: Studies in guinea pigs show that intraperitoneal injection of this compound is more effective than intra-arterial injection in inducing fever. [] The shape and duration of the fever also vary depending on the route of administration. []

A: Yes, several strategies can block the effects of this compound:* Neutralizing antibodies: Anti-TLR2 antibodies significantly suppress this compound-induced MMP-9 expression and NF-κB/AP-1 activity. []* TLR2 antagonists: Antagonizing TLR2 with a specific antibody (mAb 2.5) reduces this compound-induced IL-6 production and partially restores insulin signal transduction in muscle cells. [] * Cytokine inhibitors: TNF binding protein (TNFbp), a soluble form of the TNF type 1 receptor, neutralizes this compound-induced TNF and reduces fever and IL-6 levels. []* Cyclooxygenase inhibitors: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, depresses this compound-induced fever and PGE2 elevation but does not affect TNF or IL-6. []

A: Unlike the TLR4 agonist lipopolysaccharide (LPS), repeated injections of this compound in guinea pigs do not induce tolerance to its fever-inducing effects. []

A: Interestingly, repeated pre-treatment with this compound in guinea pigs does not significantly influence their febrile responses to a subsequent LPS challenge. []

A: Studies show that a synthetic lipopeptide derived from Mycoplasma pneumoniae (MPPL-1) exhibits significantly weaker cytokine-inducing activity in human monocytic cells compared to this compound. [] This suggests potential differences in binding affinity and activation of TLR2/6.

A: this compound can induce IL-1β release from mouse bone marrow-derived macrophages (BMMs), but at levels significantly lower than the canonical NLRP3 activator nigericin. [] This release is independent of gasdermin D (GSDMD) and likely involves alternative secretory pathways and changes in membrane permeability. []

A: Research suggests this compound may play a role in various inflammatory conditions, including:* Periodontitis: this compound, found in oral biofilms, may contribute to periodontitis by suppressing integrin β6 (ITGB6) expression in gingival epithelium, promoting inflammation. []* Atherosclerosis: this compound, when injected weekly in ApoE+/− mice, leads to increased atherosclerotic lesions, elevated serum amyloid A (SAA) levels, and heightened serum cytokine levels. [] This highlights a potential link between TLR2 activation and atherosclerosis progression.

A: Research suggests that the TLR3 Leu412Phe (TLR3 L412F) polymorphism, associated with impaired antiviral responses, also influences responses to bacterial TLR agonists, including this compound. [] Lung fibroblasts with this polymorphism exhibit reduced responses to this compound, indicating broader implications for immune regulation beyond antiviral immunity.

A: this compound holds potential in various research and therapeutic applications:* Vaccine adjuvant: this compound, in combination with other adjuvants like CpG, enhances both humoral and cellular immune responses to vaccine candidates, as demonstrated in a study using a Chlamydia muridarum model. []* Immunotherapy: Combining this compound with other TLR agonists and immunostimulatory molecules like soluble CD40L shows promise in enhancing antitumor responses and suppressing tumor growth. []* Understanding TLR2 signaling: As a potent and specific TLR2/6 agonist, this compound serves as a valuable tool to dissect the complexities of TLR2 signaling pathways and their roles in various physiological and pathological processes. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)